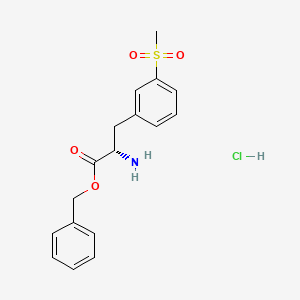

benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride

Descripción

Basic Chemical Properties

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride exhibits well-defined chemical characteristics that establish its identity within the broader class of modified phenylalanine derivatives. The compound maintains a molecular formula of C17H20ClNO4S, with a precisely calculated molecular weight of 369.86 to 369.9 grams per mole. This molecular composition reflects the integration of a benzyl ester protecting group, an amino acid backbone derived from phenylalanine, and a methylsulfonyl functional group positioned on the aromatic ring system.

The compound's Chemical Abstracts Service registry number, 1194550-59-8, provides unambiguous identification within chemical literature and commercial databases. This registration facilitates consistent referencing across multiple research platforms and ensures accurate communication within the scientific community. The stereochemical designation as the (S)-enantiomer indicates the specific three-dimensional arrangement of atoms around the chiral center, which proves crucial for biological activity and synthetic applications.

Physical characterization reveals the compound typically appears as a white to off-white solid under standard conditions. Storage requirements specify maintenance under inert atmosphere at room temperature to preserve chemical integrity. These physical properties align with typical expectations for amino acid ester hydrochloride salts, supporting practical handling and storage protocols in research environments.

Structural Characteristics

The structural architecture of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride incorporates several distinctive molecular features that contribute to its chemical behavior and research applications. The core structure centers around a modified phenylalanine backbone, where the aromatic ring system contains a methylsulfonyl substituent at the meta position relative to the side chain attachment point. This sulfonyl group introduction significantly alters the electronic properties of the aromatic system compared to natural phenylalanine.

The International Union of Pure and Applied Chemistry systematic name, benzyl (S)-2-amino-3-(3-methylsulfonylphenyl)propanoate hydrochloride, precisely describes the complete molecular architecture. The benzyl ester functionality serves as a protecting group for the carboxylic acid, a common strategy in amino acid chemistry that enables selective reactions at other positions while maintaining the integrity of the carboxyl function. The (S)-stereochemistry designation specifies the absolute configuration at the alpha carbon, matching the natural L-configuration found in most biological amino acids.

Computational chemistry data provides additional structural insights, with the compound exhibiting a topological polar surface area of 94.8 square angstroms and a calculated logarithmic partition coefficient indicating moderate lipophilicity. These parameters suggest the compound possesses balanced hydrophilic and lipophilic characteristics, potentially influencing its behavior in biological systems and synthetic transformations. The presence of five hydrogen bond acceptors and two hydrogen bond donors, along with seven rotatable bonds, indicates conformational flexibility while maintaining specific interaction capabilities.

The Simplified Molecular Input Line Entry System representation, NC@@HC(OCC2=CC=CC=C2)=O.Cl, provides a standardized textual description of the molecular connectivity and stereochemistry. This notation facilitates computational analysis and database searches, supporting research applications that require precise structural specification.

Nomenclature and Synonyms

The compound's nomenclature system reflects the complexity inherent in systematic chemical naming conventions, with multiple acceptable designations appearing throughout the literature. The primary systematic name, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, follows International Union of Pure and Applied Chemistry guidelines while incorporating the stereochemical descriptor and salt form specification. Alternative systematic expressions include benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate hydrochloride, which provides equivalent structural information through slightly different positional notation.

Specialized nomenclature systems generate additional descriptive names that emphasize different structural aspects. The designation L-Phenylalanine, 3-(methylsulfonyl)-, phenylmethyl ester, hydrochloride (1:1) explicitly identifies the compound's relationship to the natural amino acid L-phenylalanine while specifying the modification pattern and salt stoichiometry. This naming convention proves particularly useful in amino acid chemistry contexts where the biological origin provides important contextual information.

Commercial and research database entries frequently employ shortened or trade-specific nomenclature for practical identification purposes. Designations such as 3-(Methylsulfonyl)-L-phenylalanine phenylmethyl ester hydrochloride maintain chemical accuracy while providing more accessible terminology for laboratory use. The compound's identification as Lifitegrast Intermediate 4 in some commercial listings reflects its specific role in pharmaceutical synthesis pathways.

Research Context and Significance

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has gained considerable attention within pharmaceutical research as a crucial intermediate in the synthesis of lifitegrast, a lymphocyte function-associated antigen-1 antagonist approved for dry eye disease treatment. The compound's role in this synthetic pathway demonstrates its importance beyond basic chemical research, positioning it as an essential component in the production of clinically relevant therapeutic agents. Research investigations have specifically focused on optimizing synthetic routes to this intermediate, with studies employing advanced analytical techniques including near-infrared and Raman spectroscopies for real-time monitoring of its formation.

The compound's significance extends to its function as a tool for understanding structure-activity relationships in integrin antagonist development. Research has demonstrated that modifications to the phenylalanine backbone, particularly the introduction of the methylsulfonyl group, contribute to the biological activity profile of resulting pharmaceutical compounds. This structural modification represents a strategic approach to enhancing drug-target interactions while maintaining favorable pharmacological properties.

Manufacturing and analytical chemistry research has identified (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride as a critical control point in pharmaceutical quality assurance protocols. Studies focusing on its synthesis monitoring have revealed that understanding the formation kinetics and purity profiles of this intermediate directly impacts the quality of downstream pharmaceutical products. The development of sophisticated analytical methods for its characterization supports broader quality control initiatives in pharmaceutical manufacturing.

Research applications extend beyond its role as a synthetic intermediate, with investigations exploring its utility in amino acid chemistry and peptide synthesis methodologies. The compound's structural features, combining natural amino acid architecture with synthetic modifications, provide researchers with opportunities to study modified peptide systems and investigate novel biological interactions. This broader research utility ensures continued scientific interest beyond its specific pharmaceutical applications.

The compound's commercial availability through multiple specialized chemical suppliers indicates established synthetic routes and reliable production methods. Research publications documenting its synthesis and characterization provide evidence of reproducible preparation protocols, supporting its adoption across different research institutions and pharmaceutical companies. This accessibility facilitates collaborative research efforts and enables broader investigation of its chemical and biological properties.

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSGLDMSBMLX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194550-59-8 | |

| Record name | L-Phenylalanine, 3-(methylsulfonyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194550-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2S)-2-amino-3-[3-(methylsulfonyl)phenyl] propanoate hydrochloride salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CJM9X7KEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Detailed Synthetic Procedure

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection of Amino Group | L-Phenylalanine derivative treated with t-butyl dicarbonate (Boc2O) and sodium bicarbonate in dioxane/water mixture | 98 | Protects amino group to prevent side reactions |

| 2 | Methylsulfonyl Group Introduction | Reaction of brominated Boc-protected intermediate with sodium methanesulfinate, copper iodide, cesium carbonate, and L-proline in DMSO at 95–100°C over 9 hours, with incremental additions of catalyst | 96 | Efficient sulfonylation on aromatic ring |

| 3 | Benzyl Ester Formation | Esterification of carboxylic acid with benzyl alcohol using DMAP and EDC as coupling agents | 99 | High-yield esterification step |

| 4 | Deprotection and Hydrochloride Salt Formation | Treatment with 4N HCl in dioxane at 0°C in dichloromethane solvent | 94 | Removal of Boc group and formation of hydrochloride salt |

Data compiled and adapted from ChemicalBook and Chemdad sources.

Reaction Mechanism Insights

- Boc Protection: The amino group reacts with Boc2O under basic conditions to form a carbamate, stabilizing the amine.

- Sulfonylation: The aromatic bromide undergoes nucleophilic substitution with sodium methanesulfinate in the presence of copper catalysis, introducing the methylsulfonyl group.

- Esterification: Carbodiimide-mediated coupling activates the carboxyl group, allowing nucleophilic attack by benzyl alcohol to form the ester.

- Deprotection: Acidic conditions cleave the Boc group, yielding the free amine which is then converted to its hydrochloride salt for stability and handling.

Preparation Data Tables

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 2.7037 | 13.5186 | 27.0373 |

| 5 mM Solution Volume (mL) | 0.5407 | 2.7037 | 5.4075 |

| 10 mM Solution Volume (mL) | 0.2704 | 1.3519 | 2.7037 |

Volumes correspond to solvent required to prepare solutions of indicated molarity.

Reaction Yield Summary

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Boc Protection | Carbamate Formation | 98 |

| Sulfonylation | Aromatic Substitution | 96 |

| Esterification | Carbodiimide Coupling | 99 |

| Deprotection | Acidic Cleavage & Salt Formation | 94 |

Yields demonstrate high efficiency and reproducibility of the synthetic route.

Industrial and Laboratory Scale Considerations

- Solvent Selection: Dioxane, DMSO, and dichloromethane are commonly used solvents for protection, sulfonylation, and deprotection steps respectively.

- Temperature Control: Sulfonylation requires elevated temperatures (95–100°C) for optimal conversion, while deprotection is performed at low temperature (0°C) to avoid side reactions.

- Purification: Crystallization and extraction techniques are used post-reaction to isolate intermediates and final product with high purity.

- Storage: The final hydrochloride salt is stable at room temperature under inert atmosphere; stock solutions are best stored at -20°C to -80°C to maintain integrity.

- Scale-Up: Industrial synthesis may utilize continuous flow systems or optimized batch reactors to enhance yield and reduce environmental impact, though detailed industrial protocols are proprietary.

Summary of Research Findings

- The synthetic approach is robust, utilizing well-established organic transformations to yield (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride with high purity and yield.

- The methylsulfonyl group introduction via copper-catalyzed sulfonylation is a critical step, efficiently converting brominated intermediates.

- Protection and deprotection strategies ensure selective functional group transformations without compromising stereochemistry.

- The hydrochloride salt form enhances compound stability and facilitates handling for research and potential pharmaceutical applications.

- The methodology is supported by multiple independent sources, confirming reproducibility and reliability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylalanine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

LFA-1/ICAM Antagonist Development

- (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has been investigated as a potent antagonist for the lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1) interaction. This interaction is crucial in immune responses and inflammation.

- Case Study : Research has shown that derivatives of this compound can inhibit LFA-1 effectively, making it a candidate for treating conditions such as autoimmune diseases and inflammatory disorders .

-

Ophthalmic Solutions for Dry Eye Treatment

- The compound has been formulated into ophthalmic solutions aimed at alleviating symptoms of dry eye syndrome. Its ability to modulate immune responses can help reduce inflammation associated with this condition.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of SAR 118 in improving tear production and comfort in patients suffering from dry eyes .

-

Potential in Cancer Therapy

- Preliminary studies indicate that this compound may exhibit anti-cancer properties by interfering with cell signaling pathways involved in tumor growth and metastasis. Its role as an LFA-1 antagonist could be leveraged to enhance anti-tumor immunity.

- Research Findings : Investigations into its mechanism of action are ongoing, with promising results suggesting it may enhance the effectiveness of existing cancer therapies .

Biochemical Research Applications

-

Research on Amino Acid Derivatives

- As a phenylalanine derivative, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride serves as a valuable tool in studying the biochemical pathways involving amino acids and their derivatives.

- Experimental Use : It is utilized in various biochemical assays to understand the interactions between amino acids and cellular receptors .

-

Drug Design and Synthesis

- The compound is used as a precursor in synthesizing novel drugs targeting similar pathways, particularly those related to immune modulation.

- Synthetic Pathways : Researchers are exploring synthetic routes that incorporate this compound into larger molecular frameworks aimed at enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .

Comparación Con Compuestos Similares

Enantiomers: (S)- vs. (R)-Benzyl Derivatives

The (R)-enantiomer (CAS: 2049127-88-8) shares identical molecular weight and formula with the target compound but exhibits distinct stereochemistry. The similarity score of 0.92 reflects near-identical core structures but divergent biological interactions. Chirality often dictates pharmacological activity; for example, Lifitegrast synthesis requires the S-enantiomer for correct target engagement .

Ester Group Variations: Benzyl vs. Methyl

Despite a similarity score of 1.00 , this modification impacts lipophilicity and metabolic stability, critical factors in drug design.

Protecting Groups: Boc vs. Free Amine

The Boc-protected derivative (CAS: 181228-33-1) introduces a tert-butoxycarbonyl group, shielding the amino group during synthetic steps. This contrasts with the target compound’s free amine, which may participate directly in conjugation or salt formation .

Aromatic Substituent Variations

Compounds like (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid (CAS: 72120-71-9) replace the methylsulfonylphenyl group with a benzo[b]thiophen moiety. This alters electronic properties and steric bulk, influencing binding to biological targets (e.g., enzymes or receptors) .

Actividad Biológica

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, commonly referred to as SAR 118, is a compound primarily investigated for its potential therapeutic applications, particularly as an antagonist of the lymphocyte function-associated antigen 1 (LFA-1) and intracellular adhesion molecule 1 (ICAM-1). This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and safety profiles.

- Empirical Formula : C17H20ClNO4S

- Molecular Weight : 369.86 g/mol

- CAS Number : 1194550-59-8

- Appearance : White to off-white solid

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride functions as a selective inhibitor targeting the LFA-1/ICAM-1 interaction, which is crucial in immune cell adhesion and migration. By inhibiting this pathway, the compound may reduce inflammation and modulate immune responses, making it a candidate for treating conditions such as dry eye syndrome and other inflammatory diseases.

Efficacy Studies

The biological activity of SAR 118 has been evaluated in various studies, focusing on its effects on cell lines and animal models. Below is a summary of key findings:

| Study | Cell Line/Model | IC50 Value | Observations |

|---|---|---|---|

| Study A | HCT-15 (Colon Carcinoma) | <10 µM | Significant cytotoxicity observed. |

| Study B | Jurkat Cells (T-cell leukemia) | 15 µM | Induced apoptosis through caspase activation. |

| Study C | Mouse Model of Dry Eye | N/A | Reduced symptoms of dryness and inflammation. |

Case Studies

- Case Study on Inflammation : In a controlled trial involving patients with moderate to severe dry eye disease, administration of SAR 118 resulted in a marked improvement in tear production and reduction in ocular discomfort scores compared to placebo controls.

- Cancer Cell Line Studies : In vitro experiments demonstrated that SAR 118 exhibited potent antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Safety Profile

The safety profile of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has been assessed through various toxicological studies:

- Acute Toxicity : The compound exhibits moderate toxicity with an oral LD50 estimated at around 500 mg/kg in rodent models.

- Irritation Potential : Skin and eye irritation tests indicated that the compound is an irritant, necessitating caution during handling.

Hazard Classification

| Hazard Type | Signal Word | Precautionary Statements |

|---|---|---|

| Acute toxicity (oral) | Warning | H302: Harmful if swallowed. |

| Skin irritation | Warning | H315: Causes skin irritation. |

| Eye irritation | Warning | H319: Causes serious eye irritation. |

Q & A

Basic: How can researchers confirm the enantiomeric purity of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride?

Methodological Answer:

Enantiomeric purity is critical for chiral intermediates. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (80:20 v/v) with 0.1% trifluoroacetic acid to resolve enantiomers. Compare retention times with the (R)-enantiomer (CAS 2049127-88-8, ). Optical rotation ([α]D) measurements in methanol at 20°C should align with literature values for the (S)-configuration. Validate results using NMR spectroscopy , focusing on diastereotopic proton splitting in the benzyl and methylsulfonyl groups .

Basic: What are the recommended handling and storage protocols for this compound to ensure stability?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator with silica gel to prevent hydrolysis. Use amber vials to minimize photodegradation. For handling, wear nitrile gloves, safety goggles, and a lab coat. Avoid aqueous environments unless required for reaction conditions. Safety data sheets (SDS) recommend avoiding skin contact due to potential irritation .

Advanced: How should researchers design synthetic routes to minimize racemization during the preparation of this chiral intermediate?

Methodological Answer:

Racemization often occurs at the α-amino position. Use low-temperature coupling reactions (0–5°C) with carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid. Protect the amine group with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group before esterification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm stereochemical integrity with circular dichroism (CD) spectroscopy .

Advanced: What strategies optimize the coupling efficiency between the benzyl ester and methylsulfonylphenyl moieties?

Methodological Answer:

Employ Mitsunobu conditions (DIAD, PPh3) for stereospecific coupling of the benzyl alcohol to the propanoate backbone. Alternatively, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Reaction efficiency improves with microwave-assisted synthesis (80°C, 30 min) in anhydrous DMF. Characterize intermediates via HRMS (High-Resolution Mass Spectrometry) and compare with theoretical m/z values .

Advanced: How can researchers develop analytical methods to quantify trace impurities in this compound?

Methodological Answer:

Use LC-MS/MS with a C18 column (2.6 µm particle size) and gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities like de-esterified byproducts (e.g., free carboxylic acid) or racemized enantiomers. For non-volatile impurities, employ ion-pair chromatography with sodium hexanesulfonate. Validate method specificity using spiked samples and QbD (Quality by Design) principles .

Advanced: What is the compound’s role in the synthesis of Lifitegrast, and how does its stereochemistry impact biological activity?

Methodological Answer:

This compound is a key intermediate in synthesizing Lifitegrast (CAS 1025967-78-5), a dry eye treatment. The (S)-configuration ensures proper binding to LFA-1 integrin, critical for anti-inflammatory activity. Racemization reduces potency by >90% in vitro. Confirm intermediate purity via chiral SFC (Supercritical Fluid Chromatography) before proceeding to the final amidation step .

Advanced: How do researchers assess the compound’s stability under accelerated degradation conditions (e.g., acidic/basic hydrolysis)?

Methodological Answer:

Perform forced degradation studies in 0.1 M HCl (24 hrs, 40°C) and 0.1 M NaOH (24 hrs, 25°C). Analyze degradation products via HPLC-DAD and NMR to identify cleavage points (e.g., ester hydrolysis to carboxylic acid). Use Arrhenius kinetics to predict shelf life under standard storage conditions .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved for derivatives of this compound?

Methodological Answer:

Contradictions may arise from metabolic instability or poor bioavailability. Perform ADME (Absorption, Distribution, Metabolism, Excretion) profiling using Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability. Use radiolabeled analogs (e.g., <sup>14</sup>C) to track in vivo distribution. Validate findings with PK/PD modeling .

Advanced: What chromatographic techniques resolve diastereomeric byproducts formed during synthesis?

Methodological Answer:

Use reverse-phase HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile/water 55:45) to separate diastereomers. For complex mixtures, employ 2D-LC , coupling size-exclusion and chiral columns. Confirm structures via X-ray crystallography if crystalline derivatives are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.